tert-Butyl N-(1,3-thiazol-2-ylmethyl)carbamate
Description
tert-Butyl N-(1,3-thiazol-2-ylmethyl)carbamate (CAS 185747-16-4) is a carbamate-protected thiazole derivative. Its structure features a 1,3-thiazole ring linked via a methylene group to a tert-butyl carbamate moiety. This compound is widely utilized in organic synthesis, particularly as an intermediate in pharmaceutical development, where the carbamate group serves as a protective group for amines . Its purity is typically reported as 95% in commercial catalogs, with applications in drug discovery and materials science .
Properties
IUPAC Name |
tert-butyl N-(1,3-thiazol-2-ylmethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2S/c1-9(2,3)13-8(12)11-6-7-10-4-5-14-7/h4-5H,6H2,1-3H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPVMUQICXQOGRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NC=CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-(1,3-thiazol-2-ylmethyl)carbamate typically involves the reaction of tert-butyl carbamate with a thiazole derivative. One common method includes the use of tert-butyl chloroformate and 2-aminomethylthiazole under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, as well as stringent control of reaction conditions, is crucial in industrial settings .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-(1,3-thiazol-2-ylmethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The thiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Lithium aluminum hydride or borane can be employed for the reduction of the carbamate group.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Tert-Butyl N-(1,3-thiazol-2-ylmethyl)carbamate is an organic compound featuring a tert-butyl group, a thiazole ring, and a carbamate functional group. The thiazole ring, a five-membered heterocyclic compound containing sulfur and nitrogen, is known for its diverse biological activities. Carbamates are esters or salts of carbamic acid.
Applications in Scientific Research
This compound is used in scientific research across various fields:
- Chemistry It serves as a building block in organic synthesis and as a protecting group for amines.
- Biology It is investigated for potential antibacterial and antifungal properties.
- Medicine It is explored for potential use in drug development, particularly as a prodrug or a pharmacophore in medicinal chemistry.
- Industry It is utilized in the synthesis of specialty chemicals and advanced materials.
Chemical Reactions
This compound can undergo several chemical reactions:
- Oxidation The thiazole ring can be oxidized to form sulfoxides or sulfones. Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
- Reduction The carbamate group can be reduced to form amines. Lithium aluminum hydride or borane can be employed for the reduction of the carbamate group.
- Substitution The thiazole ring can participate in nucleophilic substitution reactions. Nucleophiles like amines or thiols can be used in the presence of a suitable base.
Related Compounds
Other related compounds include:
- Tert-butyl [(2-amino-1,3-thiazol-5-yl)methyl]carbamate, which has potential applications in medicinal chemistry and has been investigated for its potential as an antimicrobial and anticancer agent.
- Tert-butyl[1-benzyl-2[(4-aryl-2-thiazolyl)hydrazono]ethyl]carbamate derivatives, which have been synthesized and evaluated for antibacterial activity .
- Tert-Butyl N-(2,3-dihydroxypropyl)carbamate, also known as N-tert-butoxycarbonyl-2-hydroxy-beta-alaninol, is another related carbamate .
- Tert-Butyl methyl(1,3-thiazol-4-ylmethyl)carbamate dihydrochloride, available for scientific research .
Mechanism of Action
The mechanism of action of tert-Butyl N-(1,3-thiazol-2-ylmethyl)carbamate involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or interfere with cellular processes by modifying protein functions. The thiazole ring and carbamate group play crucial roles in its bioactivity, enabling it to interact with various biological molecules .
Comparison with Similar Compounds
Research Findings and Implications
- Stability : The tert-butyl carbamate group in all analogs provides steric protection against hydrolysis, enhancing stability under acidic conditions .
- Synthetic Utility : Thiazole derivatives are preferred for their versatility in cross-coupling reactions, whereas benzothiazole/benzimidazole analogs are prioritized for target-specific interactions .
- Crystallography : Structural data for benzothiazole derivatives (e.g., bond distances and angles) were refined using SHELX software, ensuring accuracy in comparative analyses .
Biological Activity
tert-Butyl N-(1,3-thiazol-2-ylmethyl)carbamate is a synthetic compound characterized by its unique thiazole ring and carbamate functional group. Its molecular formula is , with a molecular weight of 270.35 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
The biological activity of this compound is primarily attributed to the thiazole moiety, which enhances its interaction with various biological targets. The compound is believed to inhibit specific enzymes or interact with proteins and nucleic acids, influencing several biochemical pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cellular processes, which can lead to disrupted cell proliferation and survival.
- Antimicrobial Activity : It has shown potential against both Gram-positive and Gram-negative bacteria, possibly through the disruption of microbial growth mechanisms.
- Anticancer Properties : Studies suggest that it may induce apoptosis in cancer cells by modulating pathways related to cell survival and death.
Biological Activity Overview
The following table summarizes the biological activities associated with this compound:
| Activity Type | Description | Mechanism |
|---|---|---|
| Antimicrobial | Effective against various bacteria | Disruption of bacterial cell wall synthesis |
| Anticancer | Induces apoptosis in cancer cells | Inhibition of anti-apoptotic proteins (e.g., Bcl-2) |
| Enzyme Inhibition | Potential to inhibit cyclin-dependent kinases | Interaction with active sites on kinases |
| Antioxidant | Reduces oxidative stress | Scavenging reactive oxygen species |
Antimicrobial Studies
Research has indicated that this compound exhibits significant antimicrobial properties. A study conducted by BenchChem demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism was linked to the compound's ability to form complexes with cell membranes, enhancing its penetration and efficacy against bacterial pathogens .
Anticancer Research
In another study focusing on anticancer activity, the compound was evaluated for its cytotoxic effects on various cancer cell lines. The results indicated that it exhibited a notable IC50 value (concentration required to inhibit cell growth by 50%) comparable to standard chemotherapeutics like doxorubicin . The structure-activity relationship (SAR) analysis highlighted that modifications in the thiazole ring significantly impacted its anticancer efficacy.
Enzyme Targeting
A comprehensive study explored the interaction of this compound with cyclin-dependent kinases (CDKs), particularly CDK9. The findings suggested that it effectively inhibits CDK9-mediated transcriptional processes, leading to reduced levels of anti-apoptotic proteins such as Mcl-1 in cancer cells . This mechanism underlines its potential as a therapeutic agent in cancer treatment.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing tert-Butyl N-(1,3-thiazol-2-ylmethyl)carbamate, and how can reaction purity be maximized?
- Methodology : A common approach involves coupling tert-butyl carbamate with a thiazole-containing alkyl halide under basic conditions (e.g., NaH in DMF). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity (>95%). Reaction progress should be monitored using TLC or HPLC to detect intermediates and by-products .
- Key Considerations : Adjust reaction temperature (0–25°C) to minimize side reactions. Use Boc-protecting groups to enhance stability during synthesis .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- NMR : H and C NMR confirm regiochemistry (e.g., thiazole protons at δ 7.2–7.8 ppm, tert-butyl at δ 1.38 ppm) .
- IR : Carbamate C=O stretch near 1680–1700 cm and N-H bend at 1500–1550 cm verify functional groups .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H] at m/z 229.12) .
Q. How should researchers safely handle this compound in laboratory settings?
- Protocols : Use nitrile gloves, lab coats, and fume hoods. Avoid skin contact due to potential irritancy. Store at 2–8°C under inert gas (argon/nitrogen) to prevent degradation .
- Waste Disposal : Neutralize with dilute HCl before disposal in designated hazardous waste containers .
Advanced Research Questions
Q. How can stereochemical outcomes be controlled during the synthesis of this compound derivatives?
- Methodology : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) or enantioselective alkylation. Analyze diastereomers via chiral HPLC or X-ray crystallography to confirm configuration .
- Case Study : In analogous carbamates, diastereoselective intramolecular α-amidoalkylation achieved >90% enantiomeric excess (ee) using L-proline derivatives .
Q. What strategies resolve contradictions in crystallographic data for this compound derivatives?
- Methodology : Use SHELXL for refinement, applying twin-law corrections for twinned crystals. Validate hydrogen-bonding networks (e.g., N–H···O interactions) using Olex2 or Mercury .
- Example : For a benzothiazole carbamate, SHELX refinement resolved disorder in the tert-butyl group, achieving R < 0.05 .
Q. How can computational modeling predict the reactivity of this compound in nucleophilic reactions?
- Methodology : Perform DFT calculations (B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces. Simulate transition states for SN2 mechanisms at the carbamate carbonyl .
- Validation : Compare computed IR spectra with experimental data to confirm accuracy .
Q. What experimental approaches identify and mitigate by-products in this compound synthesis?
- Methodology : Use LC-MS to detect impurities (e.g., de-Boc products or thiazole ring-opened species). Optimize reaction stoichiometry (1.1:1 alkyl halide:Boc-carbamate) and inert atmosphere to suppress oxidation .
- Case Study : A 2016 study reduced by-products from 15% to <2% by replacing DMF with THF and lowering reaction temperature .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
